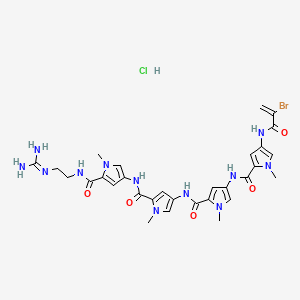
Brostallicin hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brostallicin hydrochloride is a synthetic compound known for its potent anticancer properties. It is a second-generation DNA minor groove binder, structurally related to distamycin A. This compound has shown broad antitumor activity in preclinical models and is currently under investigation in clinical trials for its efficacy against various cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Brostallicin hydrochloride is synthesized through a series of chemical reactions involving the α-bromoacrylic moiety. The synthesis begins with the preparation of a four-unit pyrrolcarbamoyl frame ending with a guanidine moiety. This structure is then modified to include the α-bromoacrylic group, which is crucial for its DNA-binding properties .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, ensuring that the final product meets the required standards for clinical use .
Chemical Reactions Analysis
Types of Reactions: Brostallicin hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The α-bromoacrylic moiety can undergo nucleophilic substitution reactions, particularly with glutathione, leading to the formation of a highly reactive complex.
Binding Reactions: It binds to the minor groove of DNA, particularly at TA-rich sequences, forming a stable complex.
Common Reagents and Conditions:
Major Products Formed:
Glutathione-Brostallicin Complex: Formed during nucleophilic substitution reactions.
DNA-Brostallicin Complex: Formed during binding reactions with DNA.
Scientific Research Applications
Brostallicin hydrochloride has several scientific research applications, including:
Chemistry: Used as a model compound for studying DNA minor groove binders and their interactions with nucleophiles.
Biology: Investigated for its effects on cellular processes, particularly in cancer cells.
Industry: Potential applications in the development of new anticancer drugs and therapeutic agents.
Mechanism of Action
Brostallicin hydrochloride exerts its effects by binding to the minor groove of DNA at TA-rich sequences. This binding disrupts the DNA structure, leading to the inhibition of DNA replication and transcription. The compound’s activity is enhanced upon binding to glutathione, which forms a reactive complex that can further interact with DNA .
Comparison with Similar Compounds
Distamycin A: A first-generation DNA minor groove binder with similar structural features.
Tallimustine: Another DNA minor groove binder with potent anticancer activity but higher myelotoxicity.
Carselezin: A DNA-binding agent with a different mechanism of action.
Uniqueness of Brostallicin Hydrochloride: this compound stands out due to its reduced myelotoxicity compared to other DNA minor groove binders. Its activity is significantly enhanced in tumors with high levels of glutathione, making it a promising candidate for targeted cancer therapy .
Properties
CAS No. |
203258-38-2 |
|---|---|
Molecular Formula |
C30H36BrClN12O5 |
Molecular Weight |
760.0 g/mol |
IUPAC Name |
4-[[4-[[4-[[4-(2-bromoprop-2-enoylamino)-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]-N-[2-(diaminomethylideneamino)ethyl]-1-methylpyrrole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C30H35BrN12O5.ClH/c1-16(31)25(44)36-17-9-22(41(3)12-17)27(46)38-19-11-24(43(5)14-19)29(48)39-20-10-23(42(4)15-20)28(47)37-18-8-21(40(2)13-18)26(45)34-6-7-35-30(32)33;/h8-15H,1,6-7H2,2-5H3,(H,34,45)(H,36,44)(H,37,47)(H,38,46)(H,39,48)(H4,32,33,35);1H |
InChI Key |
IPKHXIAPPAKHTB-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=C1C(=O)NCCN=C(N)N)NC(=O)C2=CC(=CN2C)NC(=O)C3=CC(=CN3C)NC(=O)C4=CC(=CN4C)NC(=O)C(=C)Br.Cl |
Isomeric SMILES |
CN1C=C(C=C1C(=O)NCCN=C([NH3+])N)NC(=O)C2=CC(=CN2C)NC(=O)C3=CC(=CN3C)NC(=O)C4=CC(=CN4C)NC(=O)C(=C)Br.[Cl-] |
Canonical SMILES |
CN1C=C(C=C1C(=O)NCCN=C(N)N)NC(=O)C2=CC(=CN2C)NC(=O)C3=CC(=CN3C)NC(=O)C4=CC(=CN4C)NC(=O)C(=C)Br.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
203258-38-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PNU166196; 4(2bromoacrylamido)N(5(5(5(2guanidinoethylcarbamoyl)1methyl 1Hpyrrol3ylcarbamoyl)1methyl1Hpyrrol3ylcarbamoyl)1methyl1H pyrrol3yl)1methyl1Hpyrrole2carboxamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea](/img/structure/B1684482.png)










